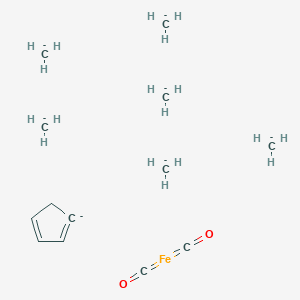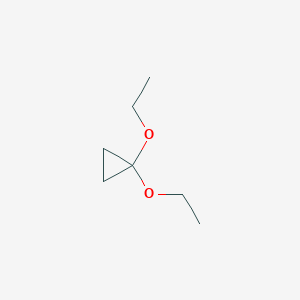![molecular formula C12H15NSSi B14655777 Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]- CAS No. 51459-67-7](/img/structure/B14655777.png)
Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]- is an organic compound that features a pyridine ring substituted with a 2-thienyl group, which in turn is substituted with a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]- typically involves the reaction of pyridine with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction proceeds through the formation of a silyl ether intermediate, which is then converted to the desired product under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like trimethylsilyl chloride and bases such as pyridine or triethylamine are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]- has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]- involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, influencing the reactivity and stability of the compound. The pyridine and thienyl rings contribute to the compound’s overall electronic properties, affecting its behavior in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trimethylsilyl)pyridine
- 2,4,6-Collidine
- Vinyltrimethoxysilane
- 4-Methylpyridine
- Trimethylsilylacetylene
- 2,6-Lutidine
- 2,3,5-Collidine
Uniqueness
Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]- is unique due to the presence of both a pyridine ring and a thienyl ring, along with the trimethylsilyl group. This combination of structural features imparts distinct electronic and steric properties, making it valuable for specific applications in organic synthesis and material science.
Propiedades
Número CAS |
51459-67-7 |
|---|---|
Fórmula molecular |
C12H15NSSi |
Peso molecular |
233.41 g/mol |
Nombre IUPAC |
trimethyl-(5-pyridin-2-ylthiophen-2-yl)silane |
InChI |
InChI=1S/C12H15NSSi/c1-15(2,3)12-8-7-11(14-12)10-6-4-5-9-13-10/h4-9H,1-3H3 |
Clave InChI |
ODBVOPDAZCWKJP-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=C(S1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,2,2-Trichloroethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14655718.png)
![1-(3,4-Dichlorophenyl)-2-[4-[3-(diethylaminomethyl)anilino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14655722.png)
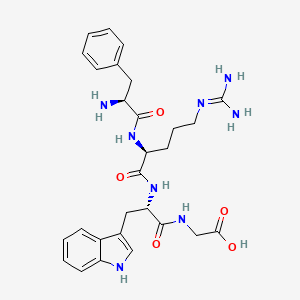

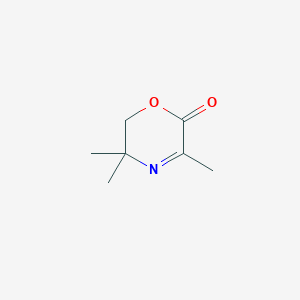
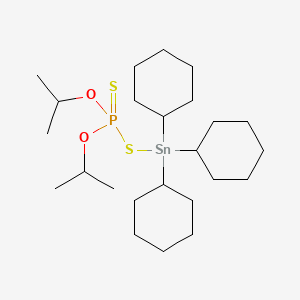
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid](/img/structure/B14655748.png)

![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium](/img/structure/B14655750.png)
![9-Chlorobenzo[h]isoquinoline](/img/structure/B14655752.png)

